molecular formula C17H14FNO2 B14992628 N-(2-fluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

N-(2-fluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B14992628
M. Wt: 283.30 g/mol
InChI Key: XPGRJZNTXHZWJK-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions using fluorobenzene and suitable catalysts.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It may modulate signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
  • N-(2-bromophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
  • N-(2-methylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

Uniqueness

N-(2-fluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physicochemical properties compared to its analogs.

Properties

Molecular Formula

C17H14FNO2

Molecular Weight

283.30 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C17H14FNO2/c1-11-6-7-13-12(10-21-16(13)8-11)9-17(20)19-15-5-3-2-4-14(15)18/h2-8,10H,9H2,1H3,(H,19,20)

InChI Key

XPGRJZNTXHZWJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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